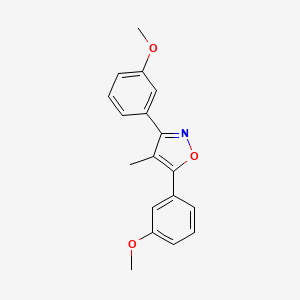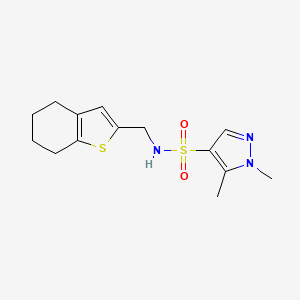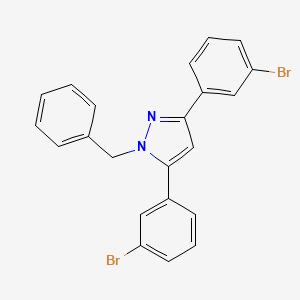![molecular formula C15H14F3N5S B10918049 N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10918049.png)
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole, thiophene, and pyrimidine intermediates, which are then coupled through a series of reactions including alkylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can be compared with other similar compounds, such as:
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(METHYL)-2-PYRIMIDINYL]AMINE: Has a methyl group instead of a trifluoromethyl group, which may influence its properties.
The presence of the trifluoromethyl group in N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE makes it unique, as this group can enhance the compound’s stability, lipophilicity, and biological activity.
Properties
Molecular Formula |
C15H14F3N5S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H14F3N5S/c1-22(9-10-5-6-19-23(10)2)14-20-11(12-4-3-7-24-12)8-13(21-14)15(16,17)18/h3-8H,9H2,1-2H3 |
InChI Key |
NZVVBIIOISQQHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917968.png)

![1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917987.png)

![6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10917997.png)

![1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10918001.png)

![1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10918005.png)
![2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10918009.png)

![4-chloro-3,5-bis(4-chlorophenyl)-1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-1H-pyrazole](/img/structure/B10918020.png)
![2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10918030.png)
![1-(2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine](/img/structure/B10918043.png)
